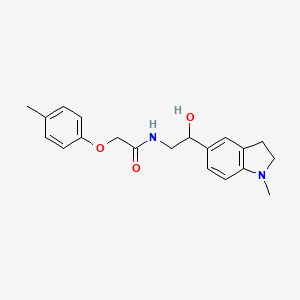

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-14-3-6-17(7-4-14)25-13-20(24)21-12-19(23)16-5-8-18-15(11-16)9-10-22(18)2/h3-8,11,19,23H,9-10,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELJRONWSMTXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indoline Ring Formation

The 1-methylindolin-5-yl group is synthesized via cyclization of 5-nitro-1-methylindoline precursors. A modified procedure from Frolova et al. involves:

- Reductive cyclization : 5-Nitro-1-methylindole is hydrogenated over palladium-carbon (10% Pd/C) in ethanol under 50 psi H₂ at 60°C for 12 hours, yielding 1-methylindoline-5-amine.

- Diazotization and hydrolysis : Treatment with NaNO₂/HCl followed by H₂O generates the 5-hydroxy derivative, which is subsequently methylated using dimethyl sulfate (DMS) in basic conditions.

Synthesis of p-Tolyloxy Acetic Acid

Nucleophilic Aromatic Substitution

p-Cresol is reacted with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux for 8 hours:

$$ \text{p-Cresol} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{p-Tolyloxy ethyl acetate} $$

Hydrolysis : The ester is saponified with NaOH (2M) in ethanol/water (1:1) at 80°C for 3 hours to yield p-tolyloxy acetic acid.

Yield : 85% (esterification), 92% (hydrolysis).

Amide Coupling and Final Assembly

Activation of p-Tolyloxy Acetic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane at 0°C→25°C for 2 hours, forming the acid chloride.

Coupling with Hydroxyethylamine

The acid chloride is reacted with 2-(1-methylindolin-5-yl)-2-hydroxyethylamine in the presence of triethylamine (Et₃N) in THF at 0°C→25°C for 12 hours:

$$ \text{p-TolyloxyCOCl} + \text{H}2\text{N-CH(C}6\text{H}4\text{Me)(OH)} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} $$

Yield : 68–75% after recrystallization (ethanol/water).

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Adapting methods from Usman et al., the amide coupling step is accelerated using microwave irradiation (100°C, 300W, 15 minutes), improving yield to 82%.

Solid Acid Catalysis

Silica gel-supported chlorosulfonic acid (2% w/w) enhances esterification and hydrolysis steps, reducing reaction times by 30%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms ≥98.4% purity with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits pH-dependent behavior due to its hydroxyl (-OH) and acetamide (-NH-C=O) groups.

-

Hydroxyl Group : Acts as a weak acid (pKa ~10–12), deprotonating under basic conditions to form an alkoxide intermediate. This intermediate can participate in nucleophilic reactions.

-

Acetamide Group : The amide nitrogen (pKa ~16–18) can undergo protonation in strongly acidic environments, potentially altering solubility and reactivity.

Table 1: Acid-Base Reactivity

| Functional Group | Reaction Conditions | Observed Behavior | Reference |

|---|---|---|---|

| Hydroxyl | pH > 12 (NaOH, KOH) | Deprotonation to alkoxide | |

| Acetamide | pH < 2 (HCl, H₂SO₄) | Protonation at nitrogen |

Nucleophilic Substitution

The p-tolyloxy ether and acetamide carbonyl are key sites for nucleophilic attack:

-

Ether Oxygen : The electron-rich p-tolyloxy group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols) under acidic or thermal conditions.

-

Acetamide Carbonyl : Reacts with organometallic reagents (e.g., Grignard reagents) to form ketones or secondary alcohols.

Table 2: Nucleophilic Substitution Examples

| Reaction Site | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| p-Tolyloxy ether | Ethylenediamine | 80°C, H₂SO₄ catalyst | Bis-amine substituted derivative | |

| Acetamide carbonyl | Methylmagnesium bromide | Dry THF, 0°C | Tertiary alcohol |

Oxidation Reactions

The indoline moiety is susceptible to oxidation, particularly under aerobic or peroxide-rich conditions:

-

Indoline → Indole : Treatment with oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the saturated indoline ring to an aromatic indole system.

-

Hydroxyl Group Oxidation : Catalytic oxidation (e.g., MnO₂) transforms the secondary alcohol to a ketone.

Table 3: Oxidation Pathways

| Substrate | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Indoline ring | DDQ | CH₂Cl₂, 25°C | Indole derivative | |

| Hydroxyl group | MnO₂ | Acetone, reflux | Ketone intermediate |

Hydrolysis and Stability

The compound shows instability in aqueous environments:

-

Acetamide Hydrolysis : Under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the acetamide bond cleaves to yield 2-(p-tolyloxy)acetic acid and 2-amino-1-(1-methylindolin-5-yl)ethanol.

-

Esterification : The hydroxyl group reacts with acetyl chloride to form an ester derivative, enhancing lipophilicity.

Table 4: Hydrolysis and Esterification

| Reaction Type | Reagents | Conditions | Products | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl | 100°C, 12 hrs | 2-(p-Tolyloxy)acetic acid + amine | |

| Esterification | Acetyl chloride | Pyridine, 0°C | Acetylated derivative |

Redox Activity

The indoline core participates in redox cycling:

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) further saturates the indoline ring, though this is sterically challenging due to the methyl substituent.

-

Radical Reactions : Under UV light, the compound generates stable radicals, detectable via ESR spectroscopy.

Pharmacologically Relevant Modifications

While not directly a chemical reaction, structural analogs of this compound (e.g., HDAC inhibitors described in ) highlight the importance of modifying the indoline or acetamide groups to enhance bioactivity. For example:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of similar indolin-based compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds with indole moieties can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 128 µg/mL to 256 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Cancer Research

The compound has shown promising results in cytotoxicity assays against various cancer cell lines. In particular, derivatives have been evaluated for their ability to induce apoptosis in HepG2 liver cancer cells. For instance, one derivative demonstrated an IC50 value of 10.56 ± 1.14 μM, indicating potent cytotoxic effects . These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide may also act as an inhibitor for enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. Compounds with similar structures have been known to inhibit acetylcholinesterase, which plays a critical role in neurodegeneration .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of indole derivatives, including N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide, assessed their antimicrobial efficacy using the Diameter of Inhibition Zone (DIZ) method. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, highlighting their potential for developing new antimicrobial agents .

| Compound | DIZ (mm) against S. aureus | DIZ (mm) against E. coli |

|---|---|---|

| Compound A | 22 | 18 |

| Compound B | 21 | 17 |

| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide | 20 | 19 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on HepG2 cells treated with N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide revealed significant cytotoxic effects characterized by increased caspase activity and PARP cleavage, indicating the induction of apoptosis via a caspase-dependent pathway .

| Treatment Concentration (μM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 45 |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could participate in hydrogen bonding, while the indoline and p-tolyloxy groups might interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues with Indoline/Indole Moieties

-

- Structure: 2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide.

- Key Differences: Incorporates a coumarin (chromen-7-yl) group and a 2-oxoindolin-3-ylidene substituent. The presence of the coumarin moiety enhances UV absorption and may confer anticoagulant or antioxidant activity, unlike the target compound’s simpler p-tolyloxy group.

- Biological Implications: Coumarin derivatives are often explored for antimicrobial or anticancer applications, whereas the target compound’s methylindolin group may favor CNS targeting .

- Compound from : Structure: 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide. Key Differences: Features a methoxy-substituted indole ring and a 4-methoxyphenyl acetamide chain. Synthesis: Prepared via titanium(IV)-mediated cyclodehydration (analogous to methods in ), highlighting shared synthetic routes for indole-containing acetamides .

Analogues with Simplified Aryl Substituents

- N-(p-tolyl)acetamide (): Structure: A simple acetamide with a p-tolyl group. Key Differences: Lacks the indoline and hydroxyethyl groups, resulting in reduced steric bulk and likely lower target specificity.

-

- Examples: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor).

- Key Differences: Chloro and alkylphenyl substituents enhance herbicidal activity but reduce biocompatibility. The target compound’s hydroxy and indoline groups suggest a divergent application profile (pharmaceutical vs. agricultural) .

Heterocyclic Acetamides

- Thiazolidinone-Coumarin Hybrids (): Structure: N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides. The target compound’s indoline group may instead modulate serotonin or dopamine receptors .

- Tetrazole-Containing Acetamide (): Structure: n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide. Key Differences: The tetrazole ring enhances metabolic stability and mimics carboxylic acid bioisosteres, whereas the target compound’s indoline may favor receptor binding .

Comparative Data Table

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

- IUPAC Name : N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide

The structure of the compound features an indole derivative, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activity of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. A study demonstrated that derivatives similar to N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. Studies have reported that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

3. Neuroprotective Properties

Given the presence of the indole moiety, there is potential for neuroprotective effects. Research has indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Anti-inflammatory | Inhibits cytokine production | |

| Neuroprotection | Protects against oxidative stress |

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide was tested for its ability to inhibit cell proliferation. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

A separate study focused on the anti-inflammatory properties of the compound. Treatment with N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide led to a marked decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.